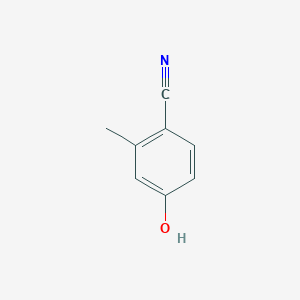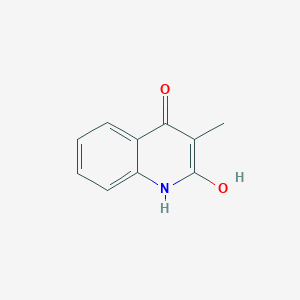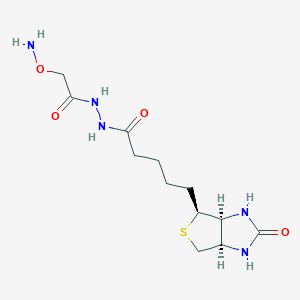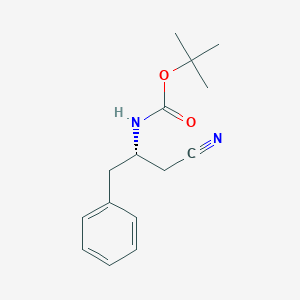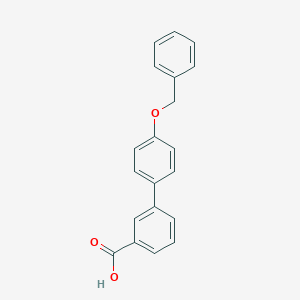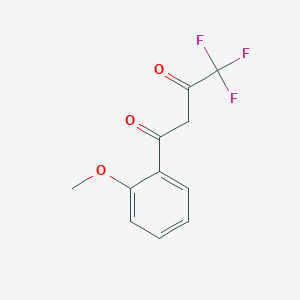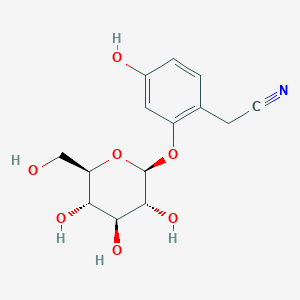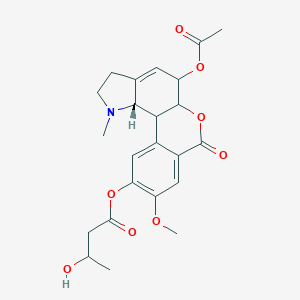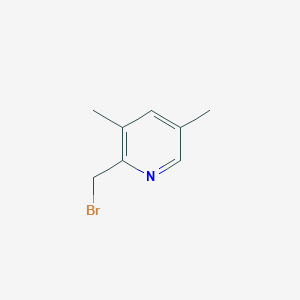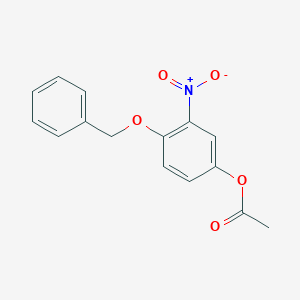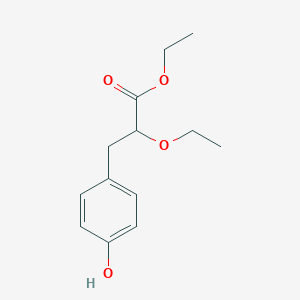
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of propanoic acid and features both ethoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472905 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197299-16-4 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate significant in pharmaceutical synthesis?
A1: this compound is a crucial chiral building block in the synthesis of PPARα and -γ agonists. Specifically, the S-enantiomer of this compound (S-1) is essential for creating drugs like Ragaglitazar, which is clinically relevant as ((−)DRF2725) [].
Q2: What novel biocatalytic approach has been developed for the large-scale production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid?
A2: Researchers have successfully developed and scaled up an enantioselective enzymatic hydrolysis process to produce (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethylester, rac-2 []. This process uses an enzyme to selectively hydrolyze the undesired enantiomer, leaving the desired S-1 enantiomer. This method has been proven effective at a pilot scale, yielding S-1 with high enantiomeric purity (98.4−99.6% ee) [].
Q3: How does the presence of oiling out impact the phase behavior of this compound in cyclohexane?
A3: Both the pure enantiomers and the racemic mixture of this compound exhibit stable oiling out in cyclohexane, a phenomenon where a liquid phase separates from the solution upon cooling []. Interestingly, the oiling out always initiates with the emergence of a second liquid phase containing the racemic mixture []. This behavior significantly influences the structure of the ternary phase diagram and its evolution with temperature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
